molecular formula C18H15NO3S2 B11666705 (5E)-5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11666705
M. Wt: 357.5 g/mol
InChI Key: HRNPZMYAZOOONQ-FOWTUZBSSA-N
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Description

(5E)-5-{[4-(2-Phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a phenoxyethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(2-Phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable thiourea derivative with an α-haloketone to form the thiazolidinone ring.

    Substitution Reaction: The phenoxyethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the phenoxyethoxy group reacts with a halogenated phenyl derivative.

    Methylidene Formation: The final step involves the formation of the methylidene group through a condensation reaction with an aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring or the phenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethoxy group, where nucleophiles such as amines or thiols can replace the ether linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives, reduced phenyl derivatives.

    Substitution: Amino-substituted derivatives, thiol-substituted derivatives.

Scientific Research Applications

(5E)-5-{[4-(2-Phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the phenoxyethoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substitution patterns and biological activities.

    Phenoxyethoxyphenyl Derivatives: Compounds with similar phenoxyethoxyphenyl groups but different core structures.

Uniqueness

  • The combination of the thiazolidinone ring with the phenoxyethoxyphenyl group in (5E)-5-{[4-(2-Phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one provides a unique structural framework that can interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H15NO3S2

Molecular Weight

357.5 g/mol

IUPAC Name

(5E)-5-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15NO3S2/c20-17-16(24-18(23)19-17)12-13-6-8-15(9-7-13)22-11-10-21-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,19,20,23)/b16-12+

InChI Key

HRNPZMYAZOOONQ-FOWTUZBSSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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